molecular formula C7H8O2 B579151 Hept-4-EN-6-ynoic acid CAS No. 18525-62-7

Hept-4-EN-6-ynoic acid

Cat. No.: B579151
CAS No.: 18525-62-7
M. Wt: 124.139
InChI Key: YBHANHMRQCTFAO-UHFFFAOYSA-N
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Description

Hept-4-EN-6-ynoic acid is an organic compound with the molecular formula C7H8O2 It is characterized by the presence of both an alkene and an alkyne functional group within its structure

Scientific Research Applications

Hept-4-EN-6-ynoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and for the preparation of complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Safety and Hazards

Hept-4-EN-6-ynoic acid is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 + P312 + P330, which means if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth . It is also classified as non-combustible solids .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hept-4-EN-6-ynoic acid can be synthesized through various organic synthesis methods. One common approach involves the reaction of 4-pentynoic acid with ethylene in the presence of a palladium catalyst. The reaction conditions typically include a solvent such as tetrahydrofuran and a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may employ continuous flow reactors and optimized catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Hept-4-EN-6-ynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alkenes or alkanes.

    Substitution: Results in substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of Hept-4-EN-6-ynoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular receptors.

Comparison with Similar Compounds

Hept-4-EN-6-ynoic acid can be compared with other similar compounds such as:

    6-Heptynoic acid: Similar structure but lacks the alkene group.

    4-Pentynoic acid: Shorter carbon chain and lacks the alkene group.

    10-Undecynoic acid: Longer carbon chain and lacks the alkene group.

Uniqueness: this compound is unique due to the presence of both alkene and alkyne functional groups, which confer distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

hept-4-en-6-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHANHMRQCTFAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC=CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695495
Record name Hept-4-en-6-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18525-62-7
Record name Hept-4-en-6-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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